molecular formula C13H16BrFO3 B14766388 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

Katalognummer: B14766388
Molekulargewicht: 319.17 g/mol
InChI-Schlüssel: CKINDTLHWROUFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of bromine, butoxy, and fluorine substituents on a phenyl ring, which is further connected to a dioxolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common approach starts with the bromination of 3-butoxy-2-fluorophenylboronic acid, followed by the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, butoxy, and fluorine groups allows it to form specific interactions with these targets, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3-butoxy-2-fluorophenylboronic acid
  • 6-Bromo-3-butoxy-2-fluorophenylboronic anhydride

Uniqueness

Compared to similar compounds, 2-(6-Bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C13H16BrFO3

Molekulargewicht

319.17 g/mol

IUPAC-Name

2-(6-bromo-3-butoxy-2-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C13H16BrFO3/c1-2-3-6-16-10-5-4-9(14)11(12(10)15)13-17-7-8-18-13/h4-5,13H,2-3,6-8H2,1H3

InChI-Schlüssel

CKINDTLHWROUFX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C(=C(C=C1)Br)C2OCCO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.